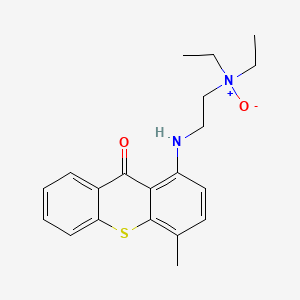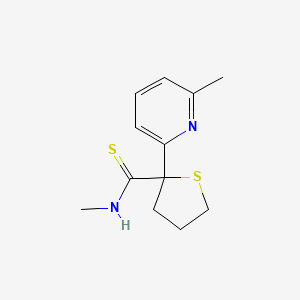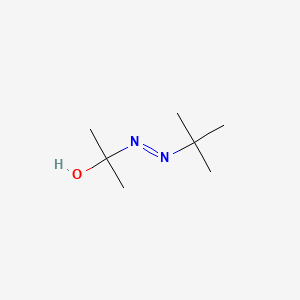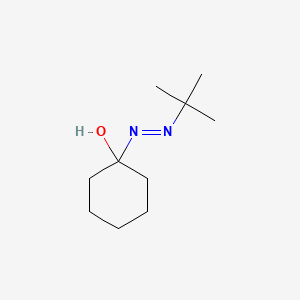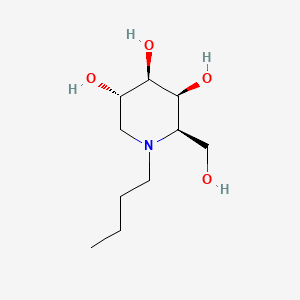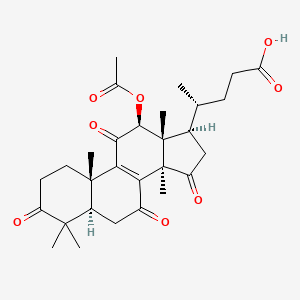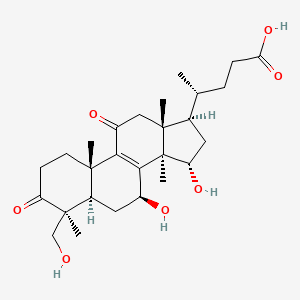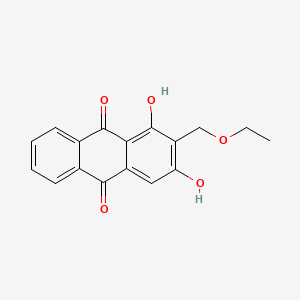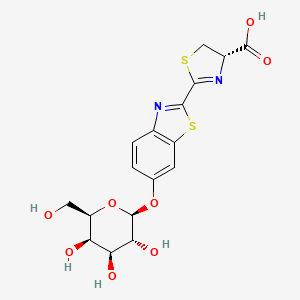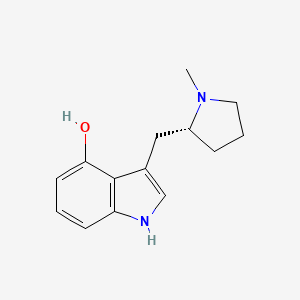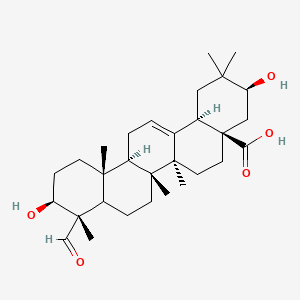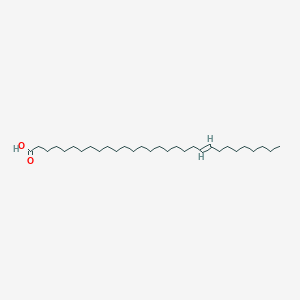
Lumequic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lumequic acid can be synthesized through the elongation of shorter fatty acids using specific enzymes or chemical catalysts. The process typically involves the addition of carbon units to the fatty acid chain, resulting in the formation of a very long-chain fatty acid .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods, such as microbial fermentation, where microorganisms are engineered to produce the desired fatty acid. This method is preferred due to its efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: Lumequic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form shorter-chain fatty acids and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of saturated fatty acids.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Shorter-chain fatty acids, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Applications De Recherche Scientifique
Lumequic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of very long-chain fatty acids.
Biology: this compound is studied for its role in cellular processes, such as membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic disorders.
Industry: this compound is used in the production of biodegradable plastics and other sustainable materials.
Mécanisme D'action
The mechanism of action of lumequic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including membrane proteins and enzymes, affecting cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Arachidic acid: A saturated very long-chain fatty acid with 20 carbon atoms.
Behenic acid: A saturated very long-chain fatty acid with 22 carbon atoms.
Lignoceric acid: A saturated very long-chain fatty acid with 24 carbon atoms.
Uniqueness of Lumequic Acid: this compound is unique due to its specific chain length and the presence of a double bond, which distinguishes it from other very long-chain fatty acids. This structural uniqueness imparts distinct physical and chemical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
67329-09-3 |
|---|---|
Formule moléculaire |
C30H58O2 |
Poids moléculaire |
450.8 g/mol |
Nom IUPAC |
(Z)-triacont-21-enoic acid |
InChI |
InChI=1S/C30H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h9-10H,2-8,11-29H2,1H3,(H,31,32)/b10-9- |
Clé InChI |
QXYCISFUJXCMSU-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCCCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |
Apparence |
Solid powder |
melting_point |
60.8-61.2°C |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lumequeic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


